Malate de calcium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

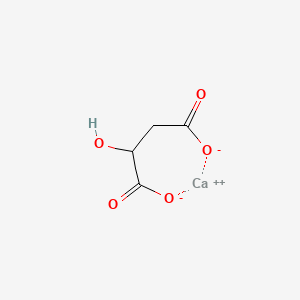

Calcium malate is a compound with the chemical formula Ca(C₂H₄O(COO)₂). It is the calcium salt of malic acid and is commonly used as a food additive with the E number E352 . This compound is slightly soluble in water and is known for its role in various biological and industrial applications.

Applications De Recherche Scientifique

Calcium malate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium in different formulations.

Medicine: It is used as a dietary supplement to prevent and treat calcium deficiencies.

Industry: Calcium malate is used as a food additive to enhance the calcium content of various food products.

Mécanisme D'action

Target of Action

Calcium malate primarily targets the bones and teeth in the human body. It provides absorbable calcium, which is an essential mineral necessary for optimal bone health . Along with phosphorus, calcium is the main mineral in our bones and teeth .

Mode of Action

Calcium malate interacts with its targets by providing a source of calcium that can be readily absorbed by the body . When dissolved, it releases calcium ions and a calcium citrate complex. Calcium ions are absorbed directly into intestinal cells, and the citrate complex enters the body through paracellular absorption .

Biochemical Pathways

Calcium malate affects several biochemical pathways. It plays a vital role in the release of neurotransmitters, clotting the blood after an injury, and contracting our muscles . It is also involved in the L-arginine-NO pathway, where it may lead to vasodilation .

Pharmacokinetics

Calcium malate is a water-soluble compound, which contributes to its bioavailability . It is absorbed in the intestines and then distributed throughout the body, particularly to the bones and teeth where it is needed most .

Result of Action

The primary result of calcium malate’s action is the strengthening of bones and teeth. It provides absorbable calcium, which forms tight bonds in the bones and teeth to keep them strong . Animal experiments have shown that feeding bovine bone-derived calcium malate significantly increased alkaline phosphatase activity and bone calcium content .

Action Environment

The action, efficacy, and stability of calcium malate can be influenced by various environmental factors. Physiological conditions such as pregnancy, infancy, menopause, old age, hormones, growth factors associated with calcium metabolism, diseases limiting its absorption, and intestinal microbiota can affect the absorption and utilization of calcium malate . Dietary modifications with particular nutrients and pharmacological treatment can also modify its qualitative and quantitative composition .

Safety and Hazards

Calcium malate should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

While coronary calcifications consistently have been shown to be the highest predictor of risk for future cardiac events, the strategy of leveraging extracoronary sites of calcification has been recently explored and might serve to improve the traditional CAC score . Further studies are needed to examine the health effects of calcium supplementation to make any solid recommendations for people of different genders, ages, and ethnicities .

Analyse Biochimique

Biochemical Properties

Calcium malate plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the maintenance of calcium homeostasis . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

Calcium malate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase alkaline phosphatase activity and bone calcium content, while reducing tartrate-resistant acid phosphatase activity .

Molecular Mechanism

The mechanism of action of calcium malate is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium malate change over time. It has been observed that the calcium malate conversion rate of bovine bone reached 95.73% after three ultrasonic treatments of 17 minutes each . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of calcium malate vary with different dosages in animal models. Feeding bovine bone-derived calcium malate significantly increased alkaline phosphatase activity and bone calcium content . The specific threshold effects and any toxic or adverse effects at high doses are yet to be thoroughly studied.

Metabolic Pathways

Calcium malate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of calcium malate within cells and tissues are complex processes that involve various transporters and binding proteins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium malate can be synthesized through the reaction of calcium carbonate with malic acid. The reaction typically involves dissolving calcium carbonate in a solution of malic acid, followed by filtration to remove any insoluble substances. The filtrate is then concentrated under vacuum and dried to obtain calcium malate .

Industrial Production Methods: One of the industrial methods for producing calcium malate involves ultrasound-assisted direct neutralization. This method uses bovine bone as a calcium source and involves the following optimal conditions: a solid-liquid ratio of 1:15, a solid-acid ratio of 1:1.5, ultrasonic power of 200 W, ultrasonic temperature of 35°C, and an ultrasonication time of 17 minutes. This method has shown high efficiency in calcium recovery and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium malate primarily undergoes neutralization reactions. It can also participate in complexation reactions due to the presence of carboxylate groups.

Common Reagents and Conditions:

Neutralization: Calcium carbonate and malic acid are common reagents used in the synthesis of calcium malate.

Complexation: Calcium malate can form complexes with various metal ions under appropriate conditions.

Major Products:

Neutralization Reaction: The primary product is calcium malate.

Complexation Reaction: The products are typically metal-malate complexes.

Comparaison Avec Des Composés Similaires

Calcium citrate malate: A compound with similar applications but different solubility and bioavailability properties.

Calcium carbonate: Commonly used as a calcium supplement but has lower solubility compared to calcium malate.

Calcium lactate malate: Another calcium salt with good solubility and bioavailability.

Uniqueness: Calcium malate is unique due to its combination of high solubility and bioavailability, making it an effective calcium supplement. Its ability to form complexes with various metal ions also adds to its versatility in different applications .

Propriétés

| { "Design of the Synthesis Pathway": "Calcium malate can be synthesized by reacting calcium hydroxide with malic acid in water.", "Starting Materials": [ "Calcium hydroxide", "Malic acid", "Water" ], "Reaction": [ "Add calcium hydroxide to water to form a calcium hydroxide solution.", "Add malic acid to the calcium hydroxide solution and stir until the malic acid dissolves.", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitated calcium malate.", "Wash the calcium malate with water and dry it in an oven at 60°C." ] } | |

Numéro CAS |

17482-42-7 |

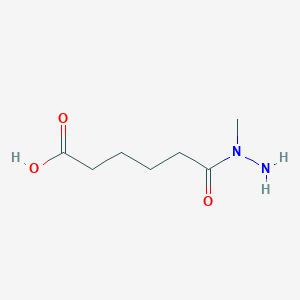

Formule moléculaire |

C4H4CaO5 |

Poids moléculaire |

172.15 g/mol |

Nom IUPAC |

calcium;2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.Ca/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |

Clé InChI |

OLOZVPHKXALCRI-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |

SMILES canonique |

C(C(C(=O)[O-])O)C(=O)[O-].[Ca+2] |

Description physique |

White powder |

Numéros CAS associés |

5743-31-7 |

Solubilité |

Slightly soluble in water |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.